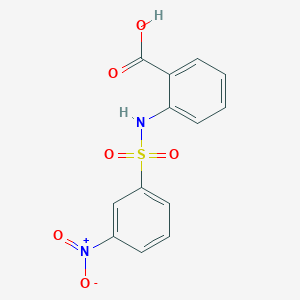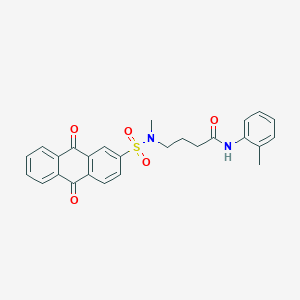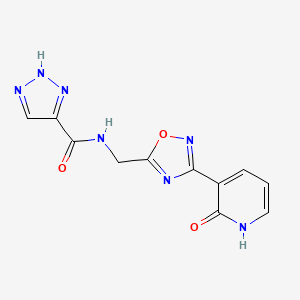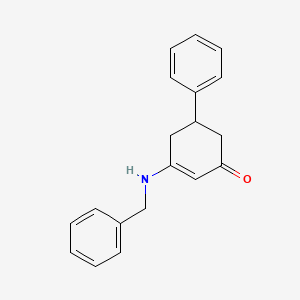![molecular formula C6H14ClNO B2489323 Clorhidrato de 2-[(2R)-Oxolan-2-il]etan-1-amina CAS No. 2095396-40-8](/img/structure/B2489323.png)
Clorhidrato de 2-[(2R)-Oxolan-2-il]etan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is also known by its IUPAC name, ®-2-(tetrahydrofuran-2-yl)ethan-1-amine hydrochloride . This compound is a white powder that is typically used in various chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceutical drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride typically involves the reaction of tetrahydrofuran with ethylene diamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes purification steps such as crystallization and filtration to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives that are useful in different chemical and pharmaceutical applications .
Mecanismo De Acción
The mechanism of action of 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride include:
- 2-[(2S)-Oxolan-2-yl]ethan-1-amine hydrochloride
- 2-[(2R)-Oxolan-2-yl]ethan-1-amine sulfate
- 2-[(2R)-Oxolan-2-yl]ethan-1-amine phosphate
Uniqueness
The uniqueness of 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
2-[(2R)-oxolan-2-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-3-6-2-1-5-8-6;/h6H,1-5,7H2;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZQZDZHBNGVGX-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2489240.png)

![2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B2489242.png)
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2489244.png)
![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)


![2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one](/img/structure/B2489250.png)

![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)
![2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2489254.png)



